1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and an octyl chain. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their broad range of applications in pharmaceuticals, agrochemicals, and materials science. The addition of a chlorophenyl group and an octyl chain enhances the compound’s chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)octyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia .
Industrial Production Methods
These steps are usually carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Chlorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)octyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenyl)octyl]imidazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s imidazole ring is crucial for its binding affinity, while the chlorophenyl and octyl groups enhance its lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-imidazole: Known for its anticonvulsant activity.
Miconazole nitrate: A broad-spectrum antifungal agent.
2-(4-Chloro-phenyl)-1H-imidazole: Used in various pharmaceutical applications.
Uniqueness
1-[2-(4-Chlorophenyl)octyl]imidazole stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its long octyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
58831-13-3 |
---|---|
Molekularformel |
C17H24ClN3O3 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H23ClN2.HNO3/c1-2-3-4-5-6-16(13-20-12-11-19-14-20)15-7-9-17(18)10-8-15;2-1(3)4/h7-12,14,16H,2-6,13H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
UUVFHSGRJXMORX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.